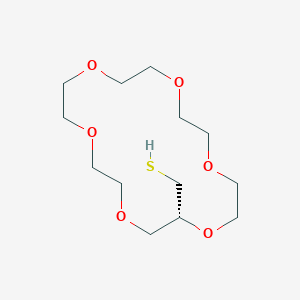
7-Iodonaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodonaphthalen-1-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and an amine group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-1-amine typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the 7th position . The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodonaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include azido-naphthalenes and thio-naphthalenes.
Oxidation Reactions: Products include nitro-naphthalenes.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
7-Iodonaphthalen-1-amine has diverse applications in scientific research:
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Iodonaphthalen-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-Naphthylamine: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
3-Iodonaphthalen-2-amine: Another iodinated naphthalene derivative with the iodine atom at a different position, affecting its chemical behavior.
8-Iodonaphthalen-1-carbaldehyde: Contains an aldehyde group instead of an amine, leading to different chemical properties and uses.
Uniqueness: 7-Iodonaphthalen-1-amine is unique due to the specific positioning of the iodine and amine groups, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H8IN |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
7-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H8IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 |
Clave InChI |
ZKCYZFQBYRRGLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)I)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
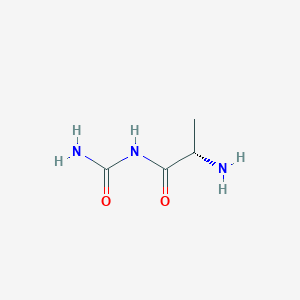
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)
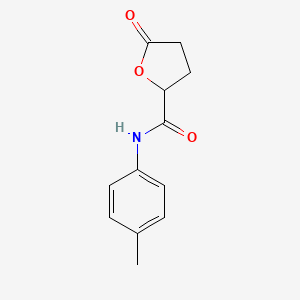

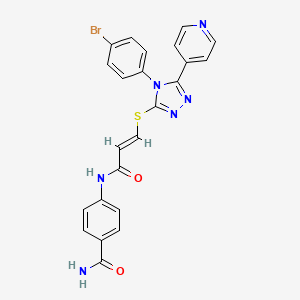
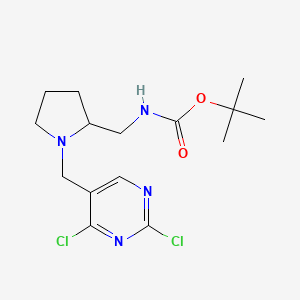
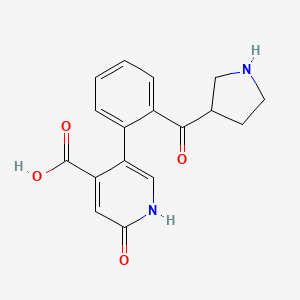

![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)


